molecular formula C11H8Cl2N4O3 B6024642 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide

1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B6024642
M. Wt: 315.11 g/mol
InChI Key: QSKCAGAEBBYGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as DCNPC, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been studied for its potential role in regulating synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages.

Mechanism of Action

The exact mechanism of action of 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of enzymes such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), as well as the activity of transcription factors such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune cell activity. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and specificity, its ability to inhibit multiple signaling pathways, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide, including the development of more efficient synthesis methods, the identification of additional signaling pathways targeted by this compound, and the optimization of this compound for use in clinical applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzylamine with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using techniques such as column chromatography or recrystallization.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O3/c12-7-2-1-3-8(13)6(7)4-16-5-9(17(19)20)10(15-16)11(14)18/h1-3,5H,4H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKCAGAEBBYGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.